Cas no 245368-50-7 (Pent-4-ene-1-sulfonamide)
Pent-4-ene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Pentene-1-sulfonamide
- pent-4-ene-1-sulfonamide
- 4-pentenylsulfonamide
- GUYDOCPILYZNEK-UHFFFAOYSA-N
- AK579103
- AS-57892
- SCHEMBL6300989
- AKOS013585928
- SY186295
- CS-0139253
- DB-106952
- DTXSID90472611
- MFCD19382091
- EN300-79869
- Z1217214778
- 245368-50-7
- C77524
- Pent-4-ene-1-sulfonamide
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- MDL: MFCD19382091
- Inchi: 1S/C5H11NO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2,(H2,6,7,8)
- InChI Key: GUYDOCPILYZNEK-UHFFFAOYSA-N
- SMILES: S(CCCC=C)(N)(=O)=O
Computed Properties
- Exact Mass: 149.05104977g/mol
- Monoisotopic Mass: 149.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5
- XLogP3: 0.4
Pent-4-ene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD547-100mg |
Pent-4-ene-1-sulfonamide |
245368-50-7 | 97% | 100mg |
1210CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD547-250mg |
Pent-4-ene-1-sulfonamide |
245368-50-7 | 97% | 250mg |
2373CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30845-100mg |
Pent-4-ene-1-sulfonamide |
245368-50-7 | 97% | 100mg |
¥45.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30845-250mg |
Pent-4-ene-1-sulfonamide |
245368-50-7 | 250mg |
¥166.0 | 2021-09-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P901329-250mg |
Pent-4-ene-1-sulfonamide |
245368-50-7 | 97% | 250mg |
180.90 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD547-200mg |
Pent-4-ene-1-sulfonamide |
245368-50-7 | 97% | 200mg |
145.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CD547-50mg |
Pent-4-ene-1-sulfonamide |
245368-50-7 | 97% | 50mg |
64.0CNY | 2021-07-10 | |
| Enamine | EN300-79869-0.05g |
pent-4-ene-1-sulfonamide |
245368-50-7 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-79869-0.1g |
pent-4-ene-1-sulfonamide |
245368-50-7 | 95.0% | 0.1g |
$24.0 | 2025-03-21 | |
| Enamine | EN300-79869-0.25g |
pent-4-ene-1-sulfonamide |
245368-50-7 | 95.0% | 0.25g |
$35.0 | 2025-03-21 |
Pent-4-ene-1-sulfonamide Suppliers
Pent-4-ene-1-sulfonamide Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Pent-4-ene-1-sulfonamide
Recent Advances in the Study of 245368-50-7 and Pent-4-ene-1-sulfonamide: A Comprehensive Research Brief
The chemical compound 245368-50-7 and its derivative, Pent-4-ene-1-sulfonamide, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are being explored for their potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug delivery. This research brief aims to synthesize the latest findings related to these compounds, providing a detailed overview of their chemical properties, biological activities, and potential clinical applications.
Recent studies have highlighted the unique structural features of 245368-50-7, which contribute to its high binding affinity for specific enzymatic targets. Pent-4-ene-1-sulfonamide, a derivative of this compound, has been shown to exhibit potent inhibitory effects on sulfotransferase enzymes, which play a critical role in various metabolic pathways. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between Pent-4-ene-1-sulfonamide and its target enzymes, revealing key insights into its mechanism of action.
In vitro and in vivo studies have demonstrated the efficacy of Pent-4-ene-1-sulfonamide in modulating enzyme activity, with promising results in preclinical models of inflammatory and neoplastic diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that Pent-4-ene-1-sulfonamide significantly reduced tumor growth in murine models by selectively inhibiting sulfotransferase activity in cancer cells. These findings underscore the compound's potential as a novel therapeutic agent.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of Pent-4-ene-1-sulfonamide. Researchers are currently investigating various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's bioavailability and reduce off-target effects. Additionally, ongoing clinical trials are evaluating the safety and efficacy of 245368-50-7 derivatives in human subjects, with preliminary data suggesting a favorable toxicity profile.
In conclusion, the study of 245368-50-7 and Pent-4-ene-1-sulfonamide represents a rapidly evolving area of research with significant implications for drug discovery and development. The integration of structural biology, computational chemistry, and translational research has provided a robust framework for understanding these compounds' therapeutic potential. Future studies should focus on addressing the remaining challenges and exploring novel applications in personalized medicine.
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